molecular formula C15H13NO2S B13804126 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione CAS No. 89030-43-3

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B13804126
CAS No.: 89030-43-3
M. Wt: 271.3 g/mol
InChI Key: OWKSLJUQNGMBDM-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C15H13NO2S It is characterized by the presence of a naphthalene ring attached to a pyrrolidine-2,5-dione structure via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene-1-methanethiol with maleimide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione
  • 1-(Naphthalen-1-ylmethylthio)phthalimide
  • 1-(Naphthalen-1-ylmethylsulfanyl)succinimide

Uniqueness

1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific structural features, such as the combination of a naphthalene ring and a pyrrolidine-2,5-dione moiety linked by a sulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

89030-43-3

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

1-(naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H13NO2S/c17-14-8-9-15(18)16(14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2

InChI Key

OWKSLJUQNGMBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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